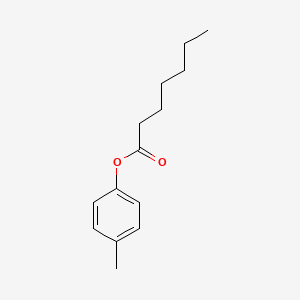

4-Methylphenyl heptanoate

Description

4-Methylphenyl heptanoate (CAS: 18319-92-1; EC: 242-207-0), also known as 4-methylumbelliferyl heptanoate (4-MUH), is a coumarin-derived ester widely used in biochemical research. Its structure comprises a heptanoic acid moiety esterified to a 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) group . This compound is a non-fluorescent substrate that hydrolyzes to release fluorescent 4-methylumbelliferone, making it valuable in enzymatic assays (e.g., lipase activity detection). Its synonyms, including "heptanoic acid 4-methylumbelliferyl ester," reflect its structural and functional specificity .

Properties

CAS No. |

71662-19-6 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(4-methylphenyl) heptanoate |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)16-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |

InChI Key |

AGWLNVFDVVPLDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 4-methylphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-methylphenyl heptanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of 4-methylphenyl heptanoate proceeds via acid- or base-catalyzed cleavage of the ester bond, yielding heptanoic acid and 4-methylphenol. The reaction follows the general ester hydrolysis mechanism:

Conditions and Outcomes

-

Acidic Hydrolysis : Promotes protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic Hydrolysis (Saponification) : Generates a carboxylate anion (heptanoate) and 4-methylphenoxide ion .

Aminolysis Reactions

Aminolysis involves nucleophilic attack by amines on the ester carbonyl, forming amides or carbamates. A kinetic study using 4-methylphenyl 2,4-dinitrophenyl carbonate (MPDNPC) and amines revealed:

Key Findings from Kinetic Studies

| Parameter | Anilines (MPDNPC) | SA Amines (ClPDNPC) |

|---|---|---|

| Brønsted slope (β) | 0.68 | 0.44 |

| Mechanism | Borderline stepwise/concerted | Concerted |

| Reactivity (vs. ClPDNPC) | Lower | Higher |

-

Anilines : Exhibited linear Brønsted plots (β ≈ 0.66–0.68), suggesting a mix of stepwise (zwitterionic intermediate) and concerted pathways.

-

Secondary Alicyclic (SA) Amines : Lower β values (0.44) confirmed a fully concerted mechanism without stable intermediates .

Solvent Effects

Replacing water with 44% ethanol destabilized zwitterionic intermediates, favoring concerted pathways. Electron-withdrawing substituents (e.g., Cl in ClPDNPC) increased reactivity by 1.5–2× compared to MPDNPC .

Comparative Reactivity of Substrates

Substrate structure significantly impacts reaction rates and mechanisms:

| Substrate | Nonleaving Group | Reactivity (vs. MPDNPC) | Dominant Mechanism |

|---|---|---|---|

| MPDNPC | 4-Methylphenoxy | 1.0 (baseline) | Stepwise/Concerted |

| ClPDNPC | 4-Chlorophenoxy | 1.5–2.0× higher | Concerted |

The 4-chlorophenoxy group in ClPDNPC enhances electrophilicity, accelerating nucleophilic attack .

Mechanistic Implications

-

Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate dependence on pH and catalyst.

-

Aminolysis :

Industrial and Synthetic Relevance

While specific industrial applications of 4-methylphenyl heptanoate are less documented, its reactivity profile informs the design of ester-based prodrugs and polymerization catalysts. Comparative studies with analogs like methyl heptanoate highlight its utility in probing steric and electronic effects in ester reactions .

Scientific Research Applications

In organic chemistry, 4-Methylphenyl heptanoate can serve as a solvent or reagent in various reactions due to its hydrophobic nature. It has potential applications in:

- Solvent for Organic Reactions : Its ability to dissolve a wide range of organic compounds makes it useful as a solvent in chemical reactions.

- Reagent in Synthesis : The compound can act as an intermediate in the synthesis of more complex molecules, particularly in the production of fragrances and flavoring agents.

Applications in Perfumery

The fragrance industry has found valuable uses for 4-Methylphenyl heptanoate due to its pleasant aroma profile. It is often incorporated into perfume formulations to enhance scent profiles.

Table 2: Fragrance Characteristics

| Characteristic | Description |

|---|---|

| Odor Profile | Sweet, floral |

| Use Concentration | Typically 1-5% in formulations |

| Compatibility | Blends well with floral and fruity notes |

Case Studies and Research Findings

- Fragrance Development : A study detailed the incorporation of 4-Methylphenyl heptanoate into a new line of perfumes aimed at capturing fresh floral scents. The compound was noted for its ability to stabilize volatile fragrance components, enhancing longevity on the skin.

- Food Flavoring : Research has explored the use of esters like 4-Methylphenyl heptanoate in food flavoring applications. Its sweet aroma profile can be utilized to mimic fruity or floral notes in food products.

- Pharmaceutical Potential : Preliminary studies suggest that derivatives of 4-Methylphenyl heptanoate may exhibit bioactive properties, indicating potential applications in drug formulation or as therapeutic agents.

Mechanism of Action

The mechanism of action of 4-methylphenyl heptanoate involves its hydrolysis by esterases and lipases to produce heptanoic acid and 4-methylphenol. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in this process include the active sites of the enzymes where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Ethyl heptanoate (CAS: 106-30-9): A simple alkyl ester with an ethyl group instead of the aromatic 4-methylphenyl group.

- 2',3'-Di-O-heptanoyl-5'-O-(triphenylmethyl)cytidine: A nucleoside derivative esterified with heptanoate, used in antimicrobial studies .

- 1-(4-Methylphenyl)-ethanone: A ketone with a 4-methylphenyl group but lacking the ester functionality .

Physical and Chemical Properties

Biological Activity

4-Methylphenyl heptanoate, also known as 4-methylumbelliferyl heptanoate, is an organic compound that has garnered attention due to its biological activity, particularly in enzymatic assays and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 288.34 g/mol

- Melting Point : 41-42 °C

- Boiling Point : 429 °C at 760 mmHg

- Density : 1.129 g/cm³

Enzymatic Assays

4-Methylphenyl heptanoate is primarily used as a substrate in enzyme assays to study the activity of esterases and lipases . These enzymes catalyze the hydrolysis of ester bonds, leading to the formation of heptanoic acid and 4-methylphenol. This hydrolysis is crucial for understanding lipid metabolism and developing therapeutic strategies for metabolic disorders .

The mechanism of action involves the hydrolysis of the ester bond by esterases and lipases, resulting in:

- Products : Heptanoic acid and 4-methylphenol.

- Enzymatic Pathways : The active sites of these enzymes facilitate the cleavage of the ester bond, influencing lipid metabolism pathways in biological systems.

Research Findings

Recent studies have highlighted various aspects of 4-Methylphenyl heptanoate's biological activity:

- A study indicated its potential utility in drug delivery systems and as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.

- It has been noted for its role in enzyme kinetics, particularly in understanding lipid metabolism through its interaction with triacylglycerol hydrolase (TGH) .

Case Study 1: Lipase Activity

In a controlled laboratory setting, researchers utilized 4-Methylphenyl heptanoate as a fluorometric substrate to measure lipase activity. The results demonstrated a significant correlation between substrate concentration and enzymatic activity, providing insights into lipid digestion processes.

Case Study 2: Metabolic Disorders

In a therapeutic context, studies exploring compounds similar to 4-Methylphenyl heptanoate have shown promise in addressing metabolic syndrome. For instance, compounds that induce activating transcription factor 3 (ATF3) have been linked to improved metabolic profiles in high-fat diet models . While not directly involving 4-Methylphenyl heptanoate, these findings suggest a broader applicability of similar esters in metabolic regulation.

Applications in Medicine and Industry

4-Methylphenyl heptanoate's applications extend beyond basic research:

- Medicine : Investigated for its potential as a prodrug to improve drug delivery efficiency.

- Industry : Used in the synthesis of fragrances and flavors, highlighting its versatility as an intermediate compound in chemical manufacturing.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 288.34 g/mol |

| Enzyme Interaction | Substrate for esterases and lipases |

| Hydrolysis Products | Heptanoic acid, 4-methylphenol |

| Applications | Drug delivery systems, fragrance synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.